molecular formula C10H10N2O2 B13069666 Imidazo[1,2-a]pyridin-2-ylmethyl acetate

Imidazo[1,2-a]pyridin-2-ylmethyl acetate

Cat. No.: B13069666
M. Wt: 190.20 g/mol
InChI Key: HJNWYSCOXZYDRI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a core structure in many pharmaceutical drugs due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl acetate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions . Another method involves the use of metal-free and aqueous conditions, which promotes the cycloisomerization of N-propargylpyridiniums to yield the desired product .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods, however, may require undesirable solvents and high temperatures . Recent advancements have focused on green chemistry approaches to improve the efficiency and environmental impact of these processes .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl acetate

InChI

InChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3

InChI Key

HJNWYSCOXZYDRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN2C=CC=CC2=N1

Origin of Product

United States

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